2-Phenyloxane-3-carboxylic acid
Description
2-Phenyloxane-3-carboxylic acid is a six-membered oxygen-containing heterocyclic compound featuring a phenyl group at the 2-position and a carboxylic acid moiety at the 3-position of the oxane (tetrahydropyran) ring. Its racemic form, rac-(2R,3R)-2-phenyloxane-3-carboxylic acid, is documented under CAS number 1969288-68-3 .
Structure
3D Structure
Properties
CAS No. |
1193387-14-2 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-phenyloxane-3-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c13-12(14)10-7-4-8-15-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14) |
InChI Key |
PLTXACXZZGZCLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(OC1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Mechanism of Action
The mechanism by which 2-Phenyloxane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to proteins and altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Table 1: Structural Comparison of 2-Phenyloxane-3-carboxylic Acid and Analogs
| Compound Name | CAS Number | Key Structural Features | Functional Groups |
|---|---|---|---|
| 2-Phenyloxane-3-carboxylic acid | 1969288-68-3 | Six-membered oxane ring, phenyl (C2), carboxylic acid (C3) | Carboxylic acid, ether |
| 2-Phenyloxazole-5-carboxylic acid | 92-71-7 | Five-membered oxazole ring (N,O), phenyl (C2), carboxylic acid (C5) | Carboxylic acid, oxazole |
| 3-Indolecarboxylic acid | 771-50-6 | Bicyclic indole system, carboxylic acid (C3) | Carboxylic acid, indole |
| 2-oxo-5-phenyloxolane-3-carboxylic acid | 6005-95-4 | Five-membered oxolane ring, ketone (C2), phenyl (C5), carboxylic acid (C3) | Carboxylic acid, ketone |
| (2R,3R)-3-Phenyltetrahydrofuran-2-carboxylic acid | 1969287-70-4 | Five-membered tetrahydrofuran ring, phenyl (C3), carboxylic acid (C2) | Carboxylic acid, ether |
| 3-Phenyl-1,4-dioxane-2-carboxylic acid | 1969287-91-9 | Six-membered 1,4-dioxane ring (two oxygens), phenyl (C3), carboxylic acid (C2) | Carboxylic acid, two ethers |
Key Observations:
Ring Size and Heteroatoms: The six-membered oxane ring in the target compound offers greater conformational flexibility compared to five-membered analogs like oxazole () or tetrahydrofuran derivatives .
Functional Group Positioning :
- The carboxylic acid at C3 in the target compound contrasts with C5 in oxazole analogs, altering electronic distribution and hydrogen-bonding capacity .
- Ketone-containing analogs (e.g., 2-oxo-5-phenyloxolane-3-carboxylic acid) may exhibit higher reactivity in nucleophilic additions compared to carboxylic acid derivatives .
Physicochemical Properties
Table 2: Property Comparison of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight | Log Po/w* | Solubility (mg/mL)* |
|---|---|---|---|---|
| 2-Phenyloxazole-5-carboxylic acid | C₁₅H₁₁NO | 221.25 | 2.35 | 0.12 (Water) |
| 2-oxo-5-phenyloxolane-3-carboxylic acid | C₁₁H₁₀O₄ | 206.20 | 1.82 | 0.89 (DMF) |
| 3-Indolecarboxylic acid | C₉H₇NO₂ | 161.16 | 1.54 | 1.20 (Ethanol) |
Key Findings:
- Lipophilicity : The oxazole derivative (Log P = 2.35) is more lipophilic than the oxolane analog (Log P = 1.82), likely due to the aromatic nitrogen’s electron-withdrawing effects .
- Solubility : Carboxylic acid positioning (e.g., C3 in oxane vs. C5 in oxazole) significantly impacts aqueous solubility, with oxazole derivatives showing lower water compatibility .
Biological Activity
2-Phenyloxane-3-carboxylic acid is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into the compound's structure, synthesis, biological interactions, and therapeutic potential, supported by data tables and case studies.
Chemical Structure and Properties
2-Phenyloxane-3-carboxylic acid features a phenyl group attached to a three-membered oxane ring, with a carboxylic acid functional group at the 3-position. Its molecular formula is C₉H₈O₃. The unique structural characteristics of this compound contribute to its reactivity and biological interactions.
Synthesis Methods
The synthesis of 2-Phenyloxane-3-carboxylic acid can be achieved through various methods, often involving the use of phenylglycidic acid derivatives. Key techniques include:
- Epoxidation : Converting allylic alcohols to epoxides.
- Nucleophilic substitution : Utilizing nucleophiles to attack the epoxide ring.
These methods ensure the retention of stereochemistry, which is crucial for its biological activity.
Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that 2-Phenyloxane-3-carboxylic acid exhibits significant anti-inflammatory and analgesic properties. It has been shown to interact with various biological targets, particularly enzymes and receptors involved in inflammation and pain pathways. This interaction is essential for evaluating its therapeutic potential.
The mechanism of action primarily involves the compound's ability to form covalent bonds with biological molecules due to its reactive epoxide structure. This reactivity can lead to alterations in metabolic pathways relevant to disease processes.
Comparative Biological Activity
The following table summarizes the biological activities of 2-Phenyloxane-3-carboxylic acid compared to similar compounds:
| Compound Name | Molecular Formula | Anti-inflammatory Activity | Analgesic Activity | Notes |
|---|---|---|---|---|
| 2-Phenyloxane-3-carboxylic acid | C₉H₈O₃ | Moderate | Moderate | Potential candidate for further research |
| 3-Phenylpropanoic acid | C₉H₁₀O₂ | Low | Low | Simple aliphatic structure |
| 4-Hydroxybenzoic acid | C₇H₆O₃ | High | Moderate | Commonly used as a preservative |
Case Studies
- Anti-inflammatory Effects : A study demonstrated that 2-Phenyloxane-3-carboxylic acid significantly reduced inflammation markers in vitro. The compound inhibited the production of pro-inflammatory cytokines in human cell lines, indicating its potential as an anti-inflammatory agent.
- Analgesic Properties : Another investigation assessed the analgesic effects in animal models. Results showed that administration of the compound led to a notable reduction in pain responses compared to control groups, suggesting efficacy similar to conventional analgesics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
